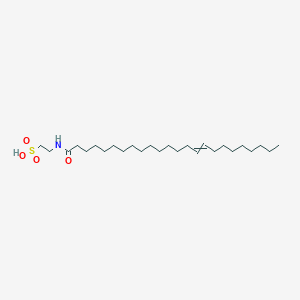
2-(Tetracos-15-enoylamino)ethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-(Tetracos-15-enoylamino)ethanesulfonic acid can be synthesized through the conjugation of nervonic acid with taurine. The synthetic route involves the reaction of nervonic acid with taurine in the presence of coupling agents and catalysts under controlled conditions . The reaction typically requires anhydrous conditions and inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale lipidomic analysis and purification techniques to isolate the compound from biological samples .
Chemical Reactions Analysis
2-(Tetracos-15-enoylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Tetracos-15-enoylamino)ethanesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Tetracos-15-enoylamino)ethanesulfonic acid involves its interaction with FAAH, where it acts as a substrate . This interaction leads to the modulation of endocannabinoid signaling pathways. Additionally, this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These pathways are crucial for its effects on neuronal signaling and neuroprotection .
Comparison with Similar Compounds
2-(Tetracos-15-enoylamino)ethanesulfonic acid is unique among fatty acid-taurine conjugates due to its specific structure and biological activity. Similar compounds include:
N-Arachidonoyl Taurine: Another fatty acid-taurine conjugate with different fatty acid moiety.
N-Oleoyl Taurine: A conjugate with oleic acid, showing different metabolic and signaling properties.
N-Palmitoyl Taurine: A conjugate with palmitic acid, used in different biochemical studies. This compound stands out due to its specific interaction with FAAH and its role in modulating calcium channels.
Properties
CAS No. |
1942003-30-6 |
|---|---|
Molecular Formula |
C26H51NO4S |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
2-(tetracos-15-enoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31) |
InChI Key |
QIEYQUYASMRRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















